5-(Dimethylamino)-2-nitrophenol
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions for each reaction, as well as the mechanism .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR) may also be included .Scientific Research Applications
Nonlinear Optical Applications
5-(Dimethylamino)-2-nitrophenol and its derivatives have been studied for their potential in nonlinear optical applications. A study by Karthick et al. (2019) synthesized a molecular adduct, 4-(dimethylamino)benzaldehyde 4-nitrophenol (4DMAB4NP), demonstrating its suitability for third-order nonlinear optical (TONLO) applications, highlighting its thermal behavior and dielectric properties (Karthick et al., 2019).
Enhancement of Nonlinearity in Optical Materials
Evans et al. (1998) researched the enhancement of molecular hyperpolarizabilities in donor−acceptor substituted aromatic molecules, including compounds with this compound. They found that proton transfer in these molecules can increase nonlinearity, beneficial for designing nonlinear optical materials (Evans et al., 1998).
Environmental Pollution Control
A study focused on molecularly imprinted polymers (MIPs) for selective adsorption of environmental pollutants like 4-nitrophenol. The study utilized a complex with this compound derivatives, demonstrating the potential of these compounds in environmental applications (Lang et al., 2021).
Solvatochromic Dye Development
Research by Hartmann et al. (2000) identified solvatochromic dyes based on this compound derivatives. These compounds showed sensitivity to solvent changes, particularly in acidic media, suggesting their potential as solvent indicators (Hartmann, Eckert, & Schröder, 2000).
Analytical Applications in Biochemistry
In biochemistry, dansyl chloride, a derivative of this compound, has been used for amino acid and serotonin detection in nervous tissue. This highlights the compound's role in analytical biochemistry, particularly in neuroscience research (Leonard & Osborne, 1975).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(dimethylamino)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9(2)6-3-4-7(10(12)13)8(11)5-6/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGHFOLJNKSCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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